

"2-Cyanocyclohexane-1-carboxylic acid" IUPAC nomenclature and synonyms

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Compound of Interest

Compound Name: 2-Cyanocyclohexane-1-carboxylic acid

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In-Depth Technical Guide: 2-Cyanocyclohexane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-cyanocyclohexane-1-carboxylic acid**, a key intermediate in organic synthesis and pharmaceutical research. The document details its nomenclature, physicochemical properties, and outlines a potential synthetic pathway, offering valuable insights for professionals in drug development and chemical synthesis.

IUPAC Nomenclature and Synonyms

The compound with the chemical structure featuring a cyano group and a carboxylic acid group on a cyclohexane ring is systematically named **2-cyanocyclohexane-1-carboxylic acid** according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.^[1] This name clearly indicates the presence of a cyclohexane ring as the parent structure, a carboxylic acid at position 1, and a cyano substituent at position 2.

This compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs. These include:

- Cyclohexanecarboxylic acid, 2-cyano-[1][2]
- 2-Cyanocyclohexanecarboxylic acid[1][2]

It is crucial for researchers to be familiar with these synonyms to ensure comprehensive literature searches and accurate identification of the compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-cyanocyclohexane-1-carboxylic acid** is essential for its application in synthesis and drug design. The available data, primarily from computational predictions, are summarized in the table below. It is important to note that experimental data for some properties, such as melting point and solubility, are not readily available in the current literature.

Property	Value	Source
Molecular Formula	C ₈ H ₁₁ NO ₂	[1][2]
Molecular Weight	153.18 g/mol	[1][2]
Predicted pKa	3.77 ± 0.28	
Predicted Boiling Point	348.1 ± 35.0 °C at 760 mmHg	[3]
Predicted Density	1.15 ± 0.1 g/cm ³	

The presence of both a polar carboxylic acid group and a cyano group suggests that the molecule will exhibit a degree of polarity and the capacity for hydrogen bonding. The electron-withdrawing nature of the cyano group is expected to increase the acidity of the carboxylic acid compared to unsubstituted cyclohexanecarboxylic acid.

Synthesis Pathway

While a specific, detailed experimental protocol for the synthesis of **2-cyanocyclohexane-1-carboxylic acid** is not extensively documented in readily accessible literature, a plausible synthetic route can be devised based on established organic chemistry principles and known reactions for analogous compounds. One potential pathway involves the cyanation of a suitable precursor followed by hydrolysis.

Proposed Synthesis Workflow:

[Click to download full resolution via product page](#)Figure 1. Proposed synthetic pathway for **2-cyanocyclohexane-1-carboxylic acid**.

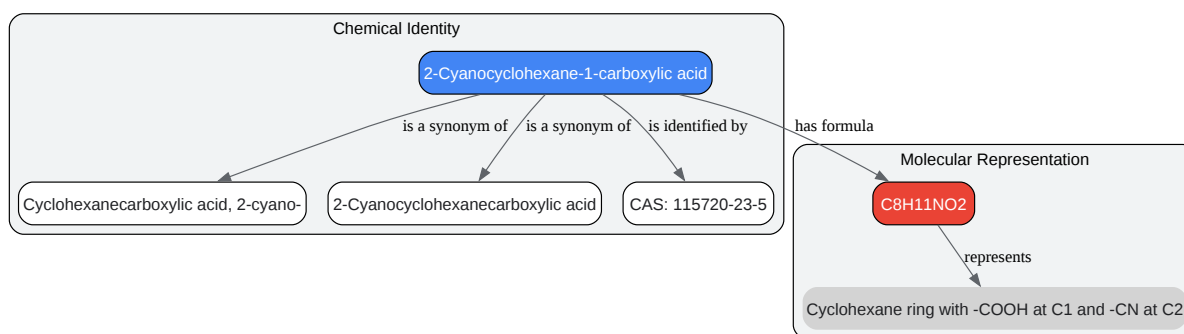
Detailed Methodologies for the Proposed Synthesis:

- **Step 1: Halohydrin Formation.** The synthesis can commence from cyclohexene. Treatment of cyclohexene with N-bromosuccinimide (NBS) in the presence of water would yield 2-bromocyclohexan-1-ol. This reaction proceeds via an electrophilic addition mechanism where a bromonium ion intermediate is attacked by a water molecule.
- **Step 2: Oxidation.** The resulting 2-bromocyclohexan-1-ol can be oxidized to the corresponding ketone, 2-bromocyclohexan-1-one, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) to avoid over-oxidation.
- **Step 3: Cyanation.** The alpha-bromoketone is then susceptible to nucleophilic substitution by a cyanide salt, such as sodium or potassium cyanide. This reaction would introduce the cyano group at the 2-position, yielding 2-oxocyclohexane-1-carbonitrile.
- **Step 4: Hydrolysis.** The final step would involve the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under acidic conditions (e.g., using aqueous sulfuric or hydrochloric acid) and elevated temperatures. It is important to control the reaction conditions to favor the hydrolysis of the cyano group without promoting side reactions.

Note: This proposed pathway is based on general synthetic transformations. Optimization of reaction conditions, including solvent, temperature, and reaction time, would be necessary to achieve a good yield of the final product. Purification at each step, likely through column chromatography or recrystallization, would also be critical.

Logical Relationship Diagram

To visually represent the relationships between the different identifiers of the target compound, the following diagram has been generated.



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Figure 2. Logical relationships of **2-cyanocyclohexane-1-carboxylic acid** identifiers.

This guide serves as a foundational resource for professionals engaged in research and development involving **2-cyanocyclohexane-1-carboxylic acid**. While key data has been compiled, the absence of extensive experimental validation in the public domain highlights opportunities for further research to characterize this important chemical entity fully.

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